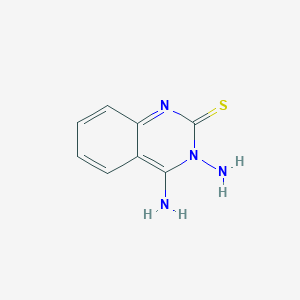

3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

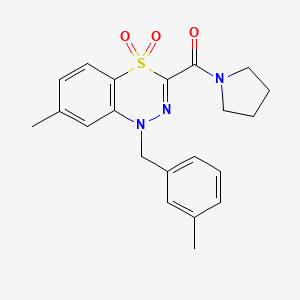

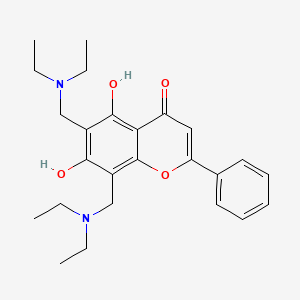

The compound 3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered aromatic rings, one of which is nitrogen-containing. Quinazoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of substituted quinazolinediones with various reagents. For instance, substituted 3-amino-1H,3H-quinoline-2,4-diones react with urea to yield novel imidazoquinazolinediones in high yields . Another approach involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with halogenoketones, halogenoaldehydes, and other reagents to produce a range of derivatives, including Schiff bases and thiadiazinquinazoline derivatives . Additionally, 3-phenyl-3-aminoquinoline-2,4-diones can react with isothiocyanates to form novel spiro-linked thioxoimidazolidine-oxindoles and imidazoline-2-thiones .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry. The structures of some compounds have been confirmed by single-crystal X-ray diffraction, providing detailed insights into their three-dimensional conformation . The presence of amino and thione groups in the quinazoline core influences the electronic distribution and the potential for intermolecular interactions, which are crucial for their biological activity.

Chemical Reactions Analysis

Quinazoline derivatives exhibit a range of chemical reactivities depending on their substitution patterns. For example, the reaction of 3-aminoquinoline-2,4-diones with urea can lead to different products based on the nature of the substituents at position 3 and the nitrogen atom of the amino group . The versatility in chemical reactions allows for the synthesis of a diverse array of compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of various functional groups can modulate properties such as solubility, melting point, and reactivity. These properties are essential for the compounds' applications in drug design and synthesis. The immunotropic activity of certain quinazoline derivatives has been evaluated, with some compounds showing significant effects on cellular immune response . Additionally, some 3-aminoquinazolinediones have demonstrated anticonvulsant activity in preclinical models .

Applications De Recherche Scientifique

- Les dérivés de la quinazoline ont été étudiés pour leurs propriétés antibactériennes. Des chercheurs ont synthétisé divers dérivés de 3H-quinazolin-4-one, y compris ceux dérivés de la 3-phénylquinazoline-2,4(1H,3H)-dithione. Ces composés ont été testés pour leur activité antibactérienne contre des souches bactériennes spécifiques .

Activité antibactérienne

En résumé, la 3,4-diaminoquinazoline-2-thione est prometteuse dans divers domaines, mais des recherches supplémentaires sont nécessaires pour libérer son plein potentiel. Les chercheurs devraient explorer ses mécanismes d'action, optimiser sa structure et évaluer son efficacité dans des contextes de maladies spécifiques . Si vous avez d'autres questions ou si vous avez besoin de détails supplémentaires, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione, also known as 3,4-diaminoquinazoline-2-thione, is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects . .

Mode of Action

Quinazolinone derivatives are known to interact with various biological targets, leading to their diverse pharmacological effects .

Biochemical Pathways

Quinazolinone derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Quinazolinone derivatives have been found to exhibit antibacterial, antifungal, and anticancer activities , suggesting that they may have a variety of effects at the molecular and cellular levels.

Orientations Futures

Quinazolinones have attracted significant interest due to their wide range of biological activities . Future research may focus on synthesizing new derivatives of quinazolinones and investigating their biological activities. Additionally, the development of more efficient and environmentally friendly synthetic methods for quinazolinones could also be a focus of future research.

Propriétés

IUPAC Name |

3,4-diaminoquinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-7-5-3-1-2-4-6(5)11-8(13)12(7)10/h1-4H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRICAGNNBBKCCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(C(=S)N=C2C=C1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2538569.png)

![Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2538570.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538586.png)